1-(3-Bromo-1-propynyl)naphthalene

Catalog No.
S1939184
CAS No.
352035-98-4
M.F
C13H9B
M. Wt
245.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromo-1-propynyl)naphthalene

CAS Number

352035-98-4

Product Name

1-(3-Bromo-1-propynyl)naphthalene

IUPAC Name

1-(3-bromoprop-1-ynyl)naphthalene

Molecular Formula

C13H9B

Molecular Weight

245.11 g/mol

InChI

InChI=1S/C13H9Br/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,10H2

InChI Key

LHDMQJTYLOVTPS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C#CCBr

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C#CCBr

Protection of Alcohols

    Scientific Field: Organic Chemistry

    Summary of the Application: “1-(3-Bromo-1-propynyl)naphthalene” is used as a reagent for the protection of alcohols in the form of a 1-naphthylpropargyl ether This compound can be cleaved with DDQ

    Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular reaction conditions and the specific alcohol being protected. Generally, the alcohol would be reacted with “1-(3-Bromo-1-propynyl)naphthalene” under suitable conditions to form the 1-naphthylpropargyl ether. .

    Results or Outcomes: The outcome of this application is the protection of the alcohol functional group, allowing it to withstand conditions that might otherwise react with it. This is a common strategy in organic synthesis, where protecting groups are used to temporarily mask a functional group from reacting. The quantitative data or statistical analyses would depend on the specific reaction conditions and the alcohol being protected.

1-(3-Bromo-1-propynyl)naphthalene has the molecular formula C₁₃H₉Br and a molecular weight of 245.11 g/mol. It features a naphthalene ring substituted with a 3-bromo-1-propynyl group. The presence of the bromine atom introduces unique reactivity, making it valuable for further chemical transformations and applications in synthetic organic chemistry .

Typical for alkynes and aromatic compounds. Notably, it can undergo:

  • Electrophilic Aromatic Substitution: The bromine atom can facilitate substitution reactions on the naphthalene ring.
  • Nucleophilic Substitution: The alkyne moiety can react with nucleophiles under appropriate conditions.
  • Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds .

1-(3-Bromo-1-propynyl)naphthalene exhibits biological activity that may include:

  • Antimicrobial Properties: Some derivatives of naphthalene compounds are known for their antimicrobial effects.
  • Potential as a Drug Intermediate: Its structure allows it to serve as an intermediate in the synthesis of biologically active compounds .

Several methods are available for synthesizing 1-(3-Bromo-1-propynyl)naphthalene:

  • Direct Bromination: Naphthalene can be brominated to form bromonaphthalene, which is then reacted with propargyl bromide.
  • Sonogashira Coupling: This method involves coupling naphthalene derivatives with propargyl bromide using palladium catalysts under basic conditions .

1-(3-Bromo-1-propynyl)naphthalene finds applications in:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Material Science: The compound may be utilized in the development of polymers or materials with specific properties due to its unique structure.
  • Pharmaceutical Development: Its derivatives can be explored for potential therapeutic uses .

Research indicates that 1-(3-Bromo-1-propynyl)naphthalene may interact with various biological targets. Studies often focus on its reactivity profile and potential effects on cellular systems. The compound's interactions are crucial for understanding its biological implications and optimizing its use in medicinal chemistry.

Similar Compounds: Comparison

Several compounds share structural or functional similarities with 1-(3-Bromo-1-propynyl)naphthalene. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-BromonaphthaleneC₁₀H₇BrSimple brominated naphthalene without alkyne
3-BromopropynylbenzeneC₉H₇BrSimilar alkyne functionality but with a benzene ring
2-(Bromomethyl)naphthaleneC₁₁H₉BrContains a bromomethyl group instead of propynyl

Unique Characteristics

1-(3-Bromo-1-propynyl)naphthalene is unique due to its combination of naphthalene's aromatic stability and the reactivity of the propynyl group, allowing for diverse synthetic pathways not available in simpler derivatives.

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Wikipedia

1-(3-Bromoprop-1-yn-1-yl)naphthalene

Dates

Modify: 2023-08-16

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